1-Heptene

Catalog No.
S748901
CAS No.
25339-56-4
M.F
C7H14
M. Wt
98.19 g/mol
Availability
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1-Heptene

CAS Number

25339-56-4

Product Name

1-Heptene

IUPAC Name

hept-1-ene

Molecular Formula

C7H14

Molecular Weight

98.19 g/mol

InChI

InChI=1S/C7H14/c1-3-5-7-6-4-2/h3H,1,4-7H2,2H3

InChI Key

ZGEGCLOFRBLKSE-UHFFFAOYSA-N

SMILES

CCCCCC=C

Solubility

1.85e-04 M
Soluble in ethanol and ether; slightly soluble in carbon tetrachloride
In water, 18.2 mg/l @ 25 °C

Canonical SMILES

CCCCCC=C

Description

The exact mass of the compound 1-Heptene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.85e-04 msoluble in ethanol and ether; slightly soluble in carbon tetrachloridein water, 18.2 mg/l @ 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74130. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

1-Heptene is an organic compound classified as an alkene, with the molecular formula C7H14C_7H_{14}. It is a colorless liquid at room temperature and is characterized by the presence of a double bond between the first and second carbon atoms in its chain, making it a terminal alkene. This structural feature gives 1-heptene unique chemical properties and reactivity compared to its isomers, such as 2-heptene and 3-heptene, which have their double bonds located at different positions along the carbon chain. The compound is also known by several other names, including n-hept-1-ene and heptylene .

Typical of alkenes, including:

  • Hydrogenation: The addition of hydrogen to form heptane:
    H2+C7H14C7H16H_2+C_7H_{14}\rightarrow C_7H_{16}
    This reaction is exothermic with a heat of reaction around 125kJ/mol-125\,kJ/mol .
  • Halogenation: The addition of bromine to form dibrominated products:
    C7H14+Br2C7H14Br2C_7H_{14}+Br_2\rightarrow C_7H_{14}Br_2
    This reaction is also exothermic, with a heat of reaction approximately 126.5kJ/mol-126.5\,kJ/mol .
  • Hydration: The addition of water in the presence of an acid catalyst can yield alcohols such as 2-heptanol:
    C7H16OC7H14+H2OC_7H_{16}O\rightarrow C_7H_{14}+H_2O
    This reaction has a heat of reaction around 33.4kJ/mol33.4\,kJ/mol .

1-Heptene can be synthesized through several methods:

  • Cracking of Higher Alkanes: Thermal or catalytic cracking of larger alkanes (such as octane) can produce a mixture of alkenes including 1-heptene.
  • Dehydration of Alcohols: The dehydration of heptanol (specifically, heptan-1-ol) can yield 1-heptene:
    C7H16OC7H14+H2OC_7H_{16}O\rightarrow C_7H_{14}+H_2O
  • Elimination Reactions: The elimination of hydrogen halides from haloalkanes can also produce terminal alkenes like 1-heptene.

1-Heptene has several industrial applications:

  • Chemical Intermediate: It serves as a precursor for the synthesis of various chemicals, including alcohols and plasticizers.
  • Polymer Production: It is used in the production of polyolefins through polymerization reactions.
  • Lubricants and Surfactants: Due to its properties as an olefin, it is utilized in formulating lubricants and surfactants .

Interaction studies involving 1-heptene typically focus on its reactivity with various reagents. For example:

  • Reactivity with Oxidizing Agents: It can react vigorously with strong oxidizers, leading to potential hazards during handling.
  • Hydrogenation Studies: Research on the hydrogenation process reveals insights into optimizing conditions for converting alkenes to alkanes efficiently .

1-Heptene shares similarities with other heptenes but has distinct characteristics due to its terminal double bond. Here are some similar compounds:

CompoundStructureKey Differences
2-HepteneC7H14C_7H_{14}Double bond between second and third carbons.
3-HepteneC7H14C_7H_{14}Double bond between third and fourth carbons.
CyclohepteneC7H12C_7H_{12}Cyclic structure with a double bond.
HeptyneC7H12C_7H_{12}Terminal triple bond instead of double bond.

1-Heptene's unique position as a terminal alkene contributes to its distinct reactivity patterns compared to these other compounds, particularly in reactions involving electrophilic additions where regioselectivity plays a crucial role.

Physical Description

N-heptene appears as a colorless liquid. Insoluble in water and much less dense than water. Vapors heavier than air. Used to make other chemicals.
GasVapo

Color/Form

Colorless liquid

XLogP3

4

Boiling Point

200.5 °F at 760 mm Hg (USCG, 1999)
93.6 °C

Flash Point

25 °F (USCG, 1999)
LESS THAN 32 °F (CLOSED CUP)

Vapor Density

0.7 (AIR= 1)

Density

0.697 at 68 °F (USCG, 1999)
0.6970 @ 20 °C/4 °C

LogP

3.99 (LogP)
log Kow= 3.99

Melting Point

-182 °F (USCG, 1999)
-119.7 °C

UNII

O748KJ11V7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (89.47%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (76.32%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (76.32%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

59.31 mmHg
59.3 mm Hg @ 25 °C

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.

Other CAS

592-76-7
25339-56-4
68526-53-4

Wikipedia

Hept-1-ene

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The One-Step Ziegler Process involves the oligomerization of ethylene in the presence of trialkylaluminum at 180-220 °C and 140 atm.
The Two-Step Ziegler Process involves the oligomerization of ethylene in the presence of aluminum alkyls at 175-200 °C and 136-204 atm. Chain growth continues with the reaction of light olefins with the aluminum alkyls continuously fed in stoichiometric amounts.
High purity ethylene contacts a nickel catalyst in a butanediol reaction medium. The alpha-olefins produced, separate from the solvent because they are insoluble in the polar medium.

General Manufacturing Information

Petroleum refineries
1-Heptene: ACTIVE

Analytic Laboratory Methods

AREAL Method TO-1. Determination of Volatile Organic Compounds in Ambient Air using Tenax Adsorption and Gas Chromatography/Mass Spectrometry (GC/MS).

Dates

Modify: 2023-07-17

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